1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one
Description
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and an imino-thiolanone moiety. The compound’s structure suggests reactivity at both the pyrazole nitrogen and the thiolanone sulfur, which could facilitate diverse chemical modifications or biological interactions. Structural analogs of this compound often vary in substituents on the pyrazole ring or modifications to the thiolanone system, leading to differences in solubility, stability, and functional activity .
Properties
Molecular Formula |
C8H13N3OS |
|---|---|
Molecular Weight |
199.28 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)iminothiolane 1-oxide |
InChI |
InChI=1S/C8H13N3OS/c1-11-8(4-5-9-11)10-13(12)6-2-3-7-13/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
GUHVVOBUHQLIHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)N=S2(=O)CCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one typically involves the reaction of 1-methyl-1H-pyrazol-5-ylamine with a suitable thiolane derivative under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to a specific temperature, usually around 80-100°C, to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one and its analogs:
Key Comparative Insights:
Substituent Effects on Reactivity and Solubility The 4-aminophenyl analog (C10H11N3OS) introduces an aromatic amine group, which may enhance π-π stacking interactions in biological systems or improve binding to metal ions. However, the amine could also increase susceptibility to oxidation compared to the methyl-substituted target compound. The dioxo-thiolan and carboxylic acid modifications in C9H12N2O4S significantly alter solubility. The ketone in C6H8N2O replaces the imino-thiolanone system, reducing molecular weight and complexity. This simpler structure may favor nucleophilic addition reactions but lacks the sulfur-mediated reactivity of the thiolanone ring.
Functional Group Impact on Biological Activity The N-methylmethanamine group in C7H13N3 introduces a basic nitrogen, enabling protonation at physiological pH. This property is advantageous in coordination chemistry or as a ligand in metal-organic frameworks (MOFs). In contrast, the imino-thiolanone group in the target compound may participate in hydrogen bonding or act as a weak acid due to the thione sulfur.
Structural Characterization Tools Structural data for such compounds are often determined using X-ray crystallography refined via programs like SHELXL and visualized through software suites such as WinGX/ORTEP . These tools are critical for confirming the stereochemistry of the thiolanone ring and substituent orientations.
Biological Activity
The compound 1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one is a derivative of pyrazole, a five-membered heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antibacterial, antifungal, and potential therapeutic applications based on recent studies and findings.
- Molecular Formula : C₅H₈N₄OS
- Molecular Weight : 172.21 g/mol
- CAS Number : 1185299-87-9
Biological Activity Overview
Research has highlighted several biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound has shown promising results in various in vitro studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of pyrazole derivatives, including this compound. Key findings include:
- Antibacterial Activity : The compound demonstrated significant antibacterial effects against various strains of bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 6.25 µg/mL against Staphylococcus aureus and E. coli, indicating potent antibacterial properties .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 6.25 |
| Pseudomonas aeruginosa | 12.5 |
- Antifungal Activity : Research indicates that pyrazole derivatives can also exhibit antifungal activity. In studies involving various fungal strains, compounds similar to this compound showed effective inhibition of fungal growth .
The mechanism through which pyrazole derivatives exert their biological effects often involves:
- Inhibition of Enzymatic Activity : Many pyrazole derivatives inhibit enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : Some compounds affect the cell membrane's integrity, leading to cell lysis.
- Interference with Metabolic Pathways : Pyrazole derivatives can disrupt metabolic pathways essential for microbial growth and reproduction.
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various pyrazole derivatives, including the compound in focus. The study found that:
- The compound exhibited superior activity compared to standard antibiotics like streptomycin.
- It was particularly effective against Gram-positive bacteria due to its ability to penetrate the bacterial cell wall more effectively than Gram-negative bacteria .
Study 2: Antifungal Properties
Another investigation focused on the antifungal potential of pyrazole derivatives against Candida species:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
